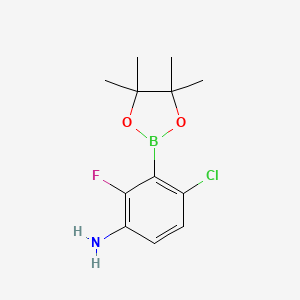![molecular formula C16H34N4O4 B13938733 Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in the synthesis include amines, carboxylic acids, and protecting groups such as tert-butyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 5-(2-aminoethyl)-11,11-dimethyl-9-oxo-10-oxa-2,5,8-triazadodecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H34N4O4 |
|---|---|
Peso molecular |
346.47 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-aminoethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C16H34N4O4/c1-15(2,3)23-13(21)18-8-11-20(10-7-17)12-9-19-14(22)24-16(4,5)6/h7-12,17H2,1-6H3,(H,18,21)(H,19,22) |
Clave InChI |
ZUGAZKZVINVODH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN(CCN)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
![[2-(2-Ethyl-4,5-diiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13938670.png)
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)




![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)

